molecular formula C22H17BrN6O2 B2691059 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251568-63-4

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2691059
CAS No.: 1251568-63-4
M. Wt: 477.322
InChI Key: OVCWULZDSCGDAI-UHFFFAOYSA-N
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Description

The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a pyrazolotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The bromophenyl and oxadiazole groups are key functional moieties that contribute to its binding affinity and specificity .

Properties

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O2/c1-13-3-4-14(2)17(9-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)15-5-7-16(23)8-6-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCWULZDSCGDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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